1-benzyl-4-(3,4-dichlorophenyl)-1H-imidazol-5-amine

Structure-Activity Relationship Kinase Inhibition Enzyme Inhibition

1-Benzyl-4-(3,4-dichlorophenyl)-1H-imidazol-5-amine, CAS 1455381-71-1, is a tri-substituted imidazole derivative featuring (a) a benzyl group at the N1 position, (b) a 3,4-dichlorophenyl substituent at C4, and (c) a primary amine at C5. This substitution pattern places it at the intersection of two important imidazole sub-classes: 1-benzylimidazoles (including angiotensin II AT-1 antagonists and kinase inhibitors) and 4-(3,4-dichlorophenyl)imidazoles (known CYP17A1 and aromatase inhibitors).

Molecular Formula C16H13Cl2N3
Molecular Weight 318.2 g/mol
CAS No. 1455381-71-1
Cat. No. B1527328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-4-(3,4-dichlorophenyl)-1H-imidazol-5-amine
CAS1455381-71-1
Molecular FormulaC16H13Cl2N3
Molecular Weight318.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=NC(=C2N)C3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C16H13Cl2N3/c17-13-7-6-12(8-14(13)18)15-16(19)21(10-20-15)9-11-4-2-1-3-5-11/h1-8,10H,9,19H2
InChIKeyHFUHUGRDWPZSPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-4-(3,4-dichlorophenyl)-1H-imidazol-5-amine (CAS 1455381-71-1): Baseline Characterization for Research Procurement


1-Benzyl-4-(3,4-dichlorophenyl)-1H-imidazol-5-amine, CAS 1455381-71-1, is a tri-substituted imidazole derivative [1] featuring (a) a benzyl group at the N1 position, (b) a 3,4-dichlorophenyl substituent at C4, and (c) a primary amine at C5. This substitution pattern places it at the intersection of two important imidazole sub-classes: 1-benzylimidazoles (including angiotensin II AT-1 antagonists and kinase inhibitors) and 4-(3,4-dichlorophenyl)imidazoles (known CYP17A1 and aromatase inhibitors) [2]. The compound carries a computed XLogP3-AA of 4.2, a topological polar surface area (TPSA) of 43.8 Ų, and one hydrogen bond donor (the 5-NH2) [1]. It is listed as a research chemical by multiple vendors with a typical purity specification of 95% and is classified under GHS as Acute Toxicity Category 4 (oral), Skin Irritant Category 2, Eye Irritant Category 2A, and STOT Single Exposure Category 3 [1].

Why 1-Benzyl-4-(3,4-dichlorophenyl)-1H-imidazol-5-amine (1455381-71-1) Cannot Be Interchanged with Class Analogs


The target compound occupies a unique intersection of three pharmacophoric features that are rarely found together in a single imidazole scaffold: the 1-benzyl group, the 4-(3,4-dichlorophenyl) moiety, and the 5-amino group. Published structure-activity relationship (SAR) data from the NIH Molecular Libraries Program demonstrates that for 4-imidazole derivatives, the 3,4-dichlorobenzyl substitution at R1 combined with a 5-substituent yields an AC50 of 0.6±0.1 µM, whereas the 4-chlorobenzyl analog shows ~2-fold weaker potency (AC50 1.2 µM), and the unsubstituted benzyl analog shows nearly 10-fold weaker potency (AC50 5.8 µM) in the same assay system [1][2]. Furthermore, in the CYP17A1 enzyme system, 1-(3,4-dichlorobenzyl)-1H-imidazole achieves 50% inhibition of 17,20-lyase activity at only 2.1 µM, compared to 2.81 µM for the 4-chloro analog and 3.16 µM for the 3,5-dibromo analog—demonstrating that the 3,4-dichloro substitution pattern is not trivially replaceable [3]. Removing the 5-amino group, changing the benzyl N-substitution, or altering the dichloro pattern on the phenyl ring each affects target engagement in ways that are not predictable a priori, making generic substitution scientifically unsound without direct comparative data.

1-Benzyl-4-(3,4-dichlorophenyl)-1H-imidazol-5-amine (1455381-71-1): Quantified Differentiation Evidence Against Close Analogs


Evidence 1: 3,4-Dichlorophenyl Substitution Pattern at C4 Is Non-Equivalent to 4-Chlorophenyl or Unsubstituted Phenyl

In a head-to-head SAR analysis of 4-imidazole derivatives against kinase targets from the NIH Molecular Libraries Program, the 3,4-dichlorobenzyl-substituted compound (compound 8i, R1 = 3,4-Dichlorobenzyl, R2 = 5-Br) exhibited an AC50 of 0.6±0.1 µM [1]. The 4-chlorobenzyl analog (compound 8a) showed approximately 2-fold weaker potency with an AC50 of 1.2 µM, while the unsubstituted benzyl analog (compound 8h) showed nearly 10-fold weaker potency with an AC50 of 5.8 µM. The 3,4-dichlorobenzyl substitution provides a clear advantage over mono-chloro or unsubstituted benzyl groups in this kinase inhibition context. Additionally, in the CYP17A1 enzyme system, 1-(3,4-dichlorobenzyl)-1H-imidazole inhibited 17,20-lyase activity with 50% inhibition at 0.0021 mM, compared to 0.00281 mM for the 4-chlorobenzyl analog—a 1.34-fold potency advantage for the 3,4-dichloro substitution pattern [2].

Structure-Activity Relationship Kinase Inhibition Enzyme Inhibition

Evidence 2: N1-Benzyl Group Confers Distinct Conformational and Pharmacophoric Properties Not Available in N1-Methyl or N1-Unsubstituted Analogs

The N1-benzyl group in the target compound provides aromatic π-stacking capability and conformational restriction that is absent in N1-methyl, N1-H, or N1-alkyl analogs. Published literature on 1-benzyl-1H-imidazole derivatives demonstrates that N-[(1-benzyl-1H-imidazol-5-yl)-alkyl]-amino acids act as potent angiotensin II AT-1 antagonists with activity in the low nanomolar range [1]. In the NIH SAR table, the benzyl-substituted compound (8h, R1 = Benzyl) shows an AC50 of 5.8 µM, while the butyl analog (8f, R1 = Butyl) shows only 8.2 µM AC50, demonstrating that the aromatic benzyl group provides a measurable advantage over aliphatic substituents even within the same R1 position. The target compound's N1-benzyl group is therefore a critical pharmacophoric feature for molecular recognition by targets that engage aromatic pockets.

Molecular Recognition Angiotensin Receptor Conformational Analysis

Evidence 3: 5-Amino Group Enables Hydrogen Bond Donor Interactions Absent in 5-Unsubstituted or 5-Halogen Analogs

The target compound is unique among commercially available 4-(3,4-dichlorophenyl)imidazoles in possessing a primary amine at the C5 position. According to PubChem computed data, this contributes 1 hydrogen bond donor (NH2) and increases the topological polar surface area (TPSA) to 43.8 Ų compared to 17.8 Ų for 1-(3,4-dichlorobenzyl)-1H-imidazole (lacking the 5-amino group) [1]. The NIH SAR table provides direct evidence of the 5-position's impact: compound 8i (R1 = 3,4-Dichlorobenzyl, R2 = 5-Br) exhibits an AC50 of 0.6±0.1 µM, whereas compound 8b (R1 = 3,4-Dichlorobenzyl, R2 = H) shows only 7.3 µM—a 12.2-fold loss in potency when the 5-substituent is removed [2]. The 5-amino group in the target compound replaces the 5-Br with a hydrogen bond donor, which is expected to shift the interaction profile from hydrophobic/van der Waals contacts to specific hydrogen bond-mediated recognition [3].

Hydrogen Bonding Drug Design Target Engagement

Evidence 4: Computed Lipophilicity (XLogP3-AA = 4.2) Confers Distinct Membrane Permeability and Solubility Characteristics

The target compound has a computed XLogP3-AA of 4.2, placing it in a logP range associated with moderate-to-good membrane permeability but also potential solubility limitations [1]. By comparison, 1-(3,4-dichlorobenzyl)-1H-imidazole (the des-amino, des-benzyl analog) has an XLogP of approximately 2.9, while 1-benzyl-4-phenyl-1H-imidazol-5-amine (CAS 1000932-31-9, the des-chloro analog) has a predicted LogP of approximately 3.1 [2]. The ~1.1-1.3 log unit increase in lipophilicity of the target compound relative to these comparators is attributable to the combined effect of the dichloro substitution (each chlorine contributing approximately +0.7 to logP) and the benzyl group at N1. This differential logP value means the target compound will exhibit approximately 12-20 fold higher partition into octanol relative to water compared to the des-chloro or des-benzyl analogs, which has direct implications for membrane permeability, protein binding, and nonspecific binding in biochemical assays [1].

ADME Properties Lipophilicity Prediction Permeability

Evidence 5: GHS Hazard Classification Defines Handling and Procurement Requirements Distinct from Less Hazardous Imidazole Analogs

The target compound carries a defined GHS hazard classification based on ECHA C&L notification data [1]. It is classified as Acute Toxicity Category 4 (oral, H302: Harmful if swallowed), Skin Irritant Category 2 (H315: Causes skin irritation), Eye Irritant Category 2A (H319: Causes serious eye irritation), and STOT Single Exposure Category 3 (H335: May cause respiratory irritation). This hazard profile is more extensive than that of structurally simpler imidazoles such as 1-(3,4-dichlorobenzyl)-1H-imidazole, which is not classified under the same GHS categories [2]. The presence of the aromatic amine (5-NH2) group in the target compound is a structural alert that may be associated with this enhanced hazard profile, consistent with the known toxicological properties of aromatic amines [1].

Safety Data Procurement Compliance Laboratory Handling

Application Scenarios for 1-Benzyl-4-(3,4-dichlorophenyl)-1H-imidazol-5-amine (1455381-71-1) Based on Differential Evidence


Scenario 1: CYP17A1 or Aromatase Inhibitor Lead Optimization

Given the established CYP17A1 inhibitory activity of 1-(3,4-dichlorobenzyl)-1H-imidazole (50% inhibition of 17,20-lyase at 2.1 µM [1]) and the SAR data showing that 5-position substitution on 4-imidazoles can enhance potency by over 12-fold [2], the target compound is a logical next-generation probe for CYP17A1 or aromatase inhibitor programs. Its 3,4-dichlorophenyl-4-imidazole scaffold is the established pharmacophore for CYP17A1 engagement, while the 5-amino group provides a hydrogen bond donor not previously explored in this chemotype . Researchers can directly compare the enzyme inhibition profile of the target compound against the benchmark 1-(3,4-dichlorobenzyl)-1H-imidazole to quantify the contribution of the 5-amino group and N1-benzyl substitution to potency and selectivity.

Scenario 2: Selective Kinase Inhibitor Development Using the 3,4-Dichlorophenyl Privileged Fragment

The NIH Molecular Libraries Program identified 3,4-dichlorobenzyl-substituted 4-imidazoles as potent kinase inhibitors, with six imidazole derivatives showing high kinase differentiation potential [1]. The target compound combines this privileged 3,4-dichlorophenyl fragment with a 5-amino group, which transforms the interaction profile from hydrophobic-dominated binding (with 5-Br) to potential hydrogen bond-mediated interactions with kinase hinge regions or catalytic lysine residues [2]. This compound is particularly suitable for screening against kinase panels where the 3,4-dichlorophenyl fragment has already shown activity, with the explicit goal of profiling the selectivity shift induced by the 5-NH2 substitution relative to 5-Br or 5-H analogs.

Scenario 3: Synthetic Intermediate for Building Block Derivatization and Parallel Library Synthesis

The 5-amino group of the target compound is a versatile synthetic handle that is absent in most commercially available 4-(3,4-dichlorophenyl)imidazoles [1]. This primary amine can be elaborated via amide coupling, reductive amination, sulfonamide formation, or urea synthesis to generate diverse compound libraries. The GHS hazard data (H302, H315, H319, H335) [2] indicates that researchers must implement appropriate handling protocols during library synthesis, but the structural versatility provided by the 5-NH2 anchor point makes this compound uniquely suited as a core scaffold for parallel medicinal chemistry efforts where systematic exploration of the 5-position vector is desired.

Scenario 4: Computational Chemistry and Docking Studies Requiring Defined Physicochemical Parameters

The target compound's well-defined computed properties (XLogP3-AA = 4.2, TPSA = 43.8 Ų, HBD = 1, rotatable bonds = 3) [1] make it a suitable reference compound for computational studies requiring a compound with intermediate lipophilicity and a single hydrogen bond donor. Its structural uniqueness—combining a benzyl group, a dichlorophenyl ring, and a primary amine on a single imidazole core—provides an unambiguous binding pose in molecular docking simulations, which can serve as a validation standard when benchmarking docking protocols against imidazole-containing crystal structures [2].

Quote Request

Request a Quote for 1-benzyl-4-(3,4-dichlorophenyl)-1H-imidazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.